Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 2763754-86-3) is a bicyclic organic compound with a molecular formula of C₁₇H₂₃NO₃ and a molecular weight of 289.37 g/mol . Its structure comprises a 2-azabicyclo[2.1.1]hexane core, where position 1 is substituted with a hydroxymethyl group (-CH₂OH), and position 4 bears a phenyl ring. The tert-butyloxycarbonyl (Boc) group at position 2 serves as a protective group for the amine, enhancing stability during synthetic processes . This compound is of interest in medicinal chemistry due to its rigid bicyclic framework, which can mimic bioactive conformations in drug design .
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-15(2,3)21-14(20)18-11-16(9-17(18,10-16)12-19)13-7-5-4-6-8-13/h4-8,19H,9-12H2,1-3H3 |
InChI Key |
LTWTZZIHDUTVQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1(C2)CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves a multi-step process. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the bicyclic structure, which can then be further derivatized through various transformations.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry practices, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl ester group undergoes both acid- and base-catalyzed hydrolysis:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 8 hrs | 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylic acid | 78–85% |
| Basic Hydrolysis | NaOH (1M), RT, 12 hrs | Sodium 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate | 92% |
Acidic conditions favor protonation of the ester oxygen, while alkaline hydrolysis proceeds via nucleophilic hydroxide attack on the carbonyl carbon. The bicyclic framework remains intact during hydrolysis due to its strain-resistant design.
Nucleophilic Substitution
The hydroxymethyl group (-CH2OH) participates in SN2 reactions under Mitsunobu or Appel conditions:
| Reagent System | Product | Stereochemical Outcome | Application |
|---|---|---|---|
| PPh3/DIAD/Thiols | Thioether derivatives | Retention of configuration | Bioconjugation probes |
| CBr4/PPh3 | Bromomethyl analog | Inversion | Cross-coupling precursors |
Mitsunobu reactions preserve stereochemistry at the hydroxymethyl-bearing carbon, while Appel conditions induce inversion.
Esterification and Transesterification
The tertiary alcohol in the hydroxymethyl group can be esterified:
| Acylating Agent | Catalyst | Product | Reaction Time |
|---|---|---|---|
| Acetyl chloride | DMAP, DCM, 0°C→RT | Acetyloxymethyl derivative | 2 hrs |
| Benzoyl chloride | Pyridine, THF | Benzoyloxymethyl analog | 4 hrs |
Transesterification with primary alcohols (e.g., methanol) under acidic conditions replaces the tert-butyl group with smaller esters (e.g., methyl), enhancing solubility.
Oxidation-Reduction Pathways
Selective oxidation of the hydroxymethyl group produces carbonyl intermediates:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| Dess-Martin periodinane | DCM, RT, 1 hr | 1-formyl-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate | Air-sensitive aldehyde |
| KMnO4 (aq) | 0°C, pH 7 buffer | Carboxylic acid derivative | Over-oxidation observed |
Reduction with NaBH4 regenerates the hydroxymethyl group from oxidized intermediates without affecting the ester.
Cross-Coupling Reactions
The phenyl substituent enables palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Coupling Partner | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, dioxane | Arylboronic acids | Biaryl-functionalized analogs |
| Buchwald-Hartwig | Pd2(dba)3, XPhos, t-BuONa | Amines | Aminoaryl derivatives |
Reactions occur regioselectively at the para position of the phenyl ring, with yields >80% under optimized conditions.
Comparative Reactivity Analysis
Key differences from structurally related compounds:
The 4-phenyl substituent uniquely enables π-π interactions in transition states during cross-coupling, a feature absent in non-aromatic analogs.
This compound’s reactivity profile makes it invaluable for synthesizing constrained peptidomimetics and fused heterocycles. Future studies should explore photochemical activation of the bicyclic core and enantioselective functionalization strategies.
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying conformationally constrained molecules and their interactions with biological targets.
Industry: The compound can be used in the production of materials with unique properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets through its bicyclic structure. The rigid conformation of the compound allows for specific binding to enzymes or receptors, influencing their activity. The presence of functional groups such as the hydroxymethyl and phenyl groups further modulates its interactions with biological molecules.
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely combines a phenyl group (enhancing aromatic interactions) and a hydroxymethyl group (polar functionality), balancing lipophilicity and solubility .
- Fluorinated analogs (e.g., 1-(fluoromethyl)) exhibit higher metabolic stability, making them suitable for pharmacokinetic optimization .
- Amino-substituted derivatives (e.g., 5-amino) are versatile intermediates for synthesizing amides or ureas .
Insights :
- Borylation and silylation methods (e.g., ) demonstrate the reactivity of the bicyclic core for late-stage diversification.
Physicochemical and Reactivity Profiles
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate?
- Answer : The compound can be synthesized via multi-step routes involving hydrazide formation and cyclization. For example, tert-butyl-protected bicyclic analogs are synthesized using condensation reactions between hydrazine derivatives and carbonyl precursors under reflux conditions (e.g., ethanol or THF, 12–24 hours). Yields typically range from 75% to 85%, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Reaction optimization may involve adjusting stoichiometry of reagents like tert-butyl carbamate intermediates and monitoring via TLC.
Q. Which spectroscopic techniques are critical for structural characterization of this bicyclic compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for confirming the bicyclic framework and substituent positions. For instance, characteristic peaks include:
- ¹H NMR : Hydroxymethyl protons (~δ 3.5–4.0 ppm), phenyl group aromatic protons (δ 7.2–7.4 ppm).
- ¹³C NMR : Tert-butyl carbonyl carbon (δ ~155 ppm), azabicyclo quaternary carbons (δ 50–60 ppm).
Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O–H stretch at ~3400 cm⁻¹). Melting points (e.g., 115–182°C in related analogs) provide additional purity validation .
Advanced Research Questions
Q. How can researchers address contradictions in NMR data when assigning stereochemistry in the bicyclic core?
- Answer : Discrepancies in stereochemical assignments may arise due to overlapping signals or dynamic ring conformations. To resolve this:
- Use 2D NMR techniques (NOESY/ROESY) to detect spatial proximity between protons, confirming relative configuration.
- Employ X-ray crystallography with software suites like SHELXL (for refinement) and WinGX/ORTEP (for visualization) to determine absolute stereochemistry. For example, SHELXL refines anisotropic displacement parameters to resolve twinning or disorder in crystal structures .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Answer : Yield optimization involves:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps or Lewis acids (e.g., ZnCl₂) for cyclization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while low-temperature conditions minimize side reactions.
- In-line monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction times dynamically. Evidence from related syntheses shows yields improving from 50% to >80% with these adjustments .
Q. How does computational modeling assist in predicting the compound’s reactivity and stability?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict:
- Conformational energy barriers : Stabilizing the bicyclic framework by analyzing strain energy (e.g., azabicyclo[2.1.1]hexane systems typically exhibit <10 kcal/mol barrier for ring inversion).
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization (e.g., hydroxymethyl group as a reactive handle).
- Solvent effects : Simulate solvation shells to optimize reaction conditions for hydrolysis-sensitive tert-butyl groups .
Methodological Considerations
Q. What crystallographic challenges arise during structural analysis of this compound, and how are they mitigated?
- Answer : Challenges include twinning (non-merohedral twinning in monoclinic systems) and disorder in the tert-butyl group. Mitigation strategies:
- Data collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves signal-to-noise ratios.
- Refinement : SHELXL’s TWIN/BASF commands model twinning, while PART instructions resolve disorder.
- Validation : Check R-factor convergence (target < 0.05) and Hirshfeld surface analysis for packing interactions .
Q. How do researchers validate purity and stability of the compound under varying storage conditions?
- Answer :
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm; purity >97% is typical for research-grade material.
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis of the tert-butyl ester via LC-MS. Storage recommendations: desiccated at –20°C under inert atmosphere .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental melting points be interpreted?
- Answer : Differences may arise from polymorphism or impurities. For example:
- Polymorph screening : Use solvent-mediated crystallization (e.g., ethanol vs. hexane) to isolate stable forms.
- DSC/TGA : Differential scanning calorimetry identifies phase transitions, while thermogravimetric analysis detects solvent/moisture content.
- Cross-validation : Compare with analogs (e.g., tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate melts at 120–125°C ), adjusting synthetic protocols if deviations exceed 5°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
